2,3-dichloro-N-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZ513 involves the reaction of 2,3-dichlorobenzoyl chloride with 1H-pyrrolo[2,3-b]pyridin-5-amine under specific conditions. The reaction typically occurs in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
AZ513 primarily undergoes substitution reactions due to the presence of reactive chlorine atoms on the benzene ring. These reactions can be facilitated by nucleophiles under appropriate conditions .
Common Reagents and Conditions
Common reagents for substitution reactions involving AZ513 include nucleophiles such as amines, thiols, and alkoxides. The reactions typically occur under mild conditions, often in the presence of a base to neutralize the by-products .
Major Products
The major products of these substitution reactions are derivatives of AZ513 where the chlorine atoms have been replaced by the nucleophilic groups. These derivatives can exhibit different biological activities and properties .
Scientific Research Applications
AZ513 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Mechanism of Action
AZ513 exerts its effects by binding non-competitively to a site distinct from the catalytic site of FAAH. This binding inhibits the enzyme’s activity, leading to an increase in the levels of endocannabinoids such as anandamide. The elevated endocannabinoid levels result in enhanced signaling through cannabinoid receptors, which can modulate various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to AZ513 include other FAAH inhibitors such as OL-135 and AM5206. These compounds also inhibit FAAH but may differ in their potency, selectivity, and mechanism of action .
Uniqueness of AZ513
AZ513 is unique due to its reversible and noncompetitive inhibition of FAAH. Unlike many other FAAH inhibitors, AZ513 does not covalently modify the enzyme, which can result in a different pharmacological profile and potentially fewer side effects .
Properties
CAS No. |
1335231-15-6 |
---|---|
Molecular Formula |
C14H9Cl2N3O |
Molecular Weight |
306.1 g/mol |
IUPAC Name |
2,3-dichloro-N-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide |
InChI |
InChI=1S/C14H9Cl2N3O/c15-11-3-1-2-10(12(11)16)14(20)19-9-6-8-4-5-17-13(8)18-7-9/h1-7H,(H,17,18)(H,19,20) |
InChI Key |
SIMLBFHHXAMGGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=CN=C3C(=C2)C=CN3 |
Origin of Product |
United States |
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